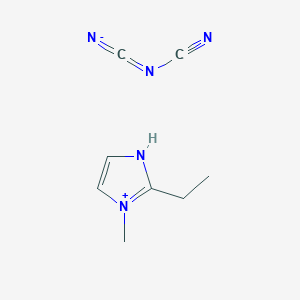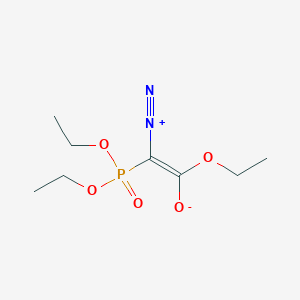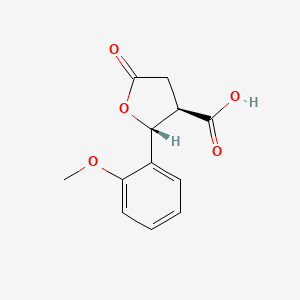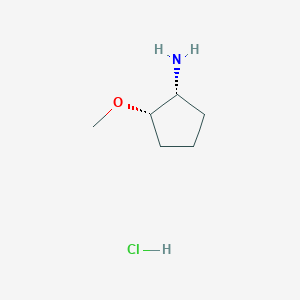![molecular formula C29H24NO2P B8138284 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8138284.png)
(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, featuring a binaphthalene backbone and a phosphino group, allows it to interact with a variety of substrates, leading to high selectivity and efficiency in catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine typically involves the coupling of 2-naphthylamines. One common method is the anodic dehydrogenative homo-coupling of 2-naphthylamines, which provides a series of binaphthalene derivatives in excellent yields. This method is advantageous as it does not require transition-metal reagents or stoichiometric oxidants, making it a green and sustainable approach .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical synthesis, which offers high atom economy and environmentally benign protocols. The use of electricity as an alternative to chemical oxidants reduces the generation of toxic waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine undergoes various types of reactions, including:
Substitution: It can act as a chiral ligand in substitution reactions, facilitating the formation of chiral centers in the products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Catalysts: Transition metal catalysts like rhodium and palladium are often employed in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine exerts its effects involves its interaction with substrates through its chiral phosphino group. This interaction facilitates the formation of chiral centers in the products, leading to high enantioselectivity. The compound’s ability to stabilize transition states and intermediates in catalytic cycles is key to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: This compound is also used as a chiral ligand in various catalytic reactions.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene:
Uniqueness
1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine stands out due to its specific structure, which allows for unique interactions with substrates. Its ability to facilitate a wide range of enantioselective reactions with high efficiency makes it a valuable tool in both academic and industrial settings .
Properties
IUPAC Name |
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUIEYZCMZJOB-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-Butoxy-2-(2,2-dibutoxyethoxy)ethoxy]butane](/img/structure/B8138205.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8138220.png)
![(2R,2R,3R,3R)-3,3-di-tert-butyl-2,2,3,3-tetrahydro-2,2-bibenzo[d][1,3]oxaphosphole](/img/structure/B8138228.png)
![(2R,3R)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8138229.png)
![10,16-dimethyl-N-[(1S)-1-phenylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8138232.png)



![trans-Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B8138261.png)
![(+)-1,13-Bis[di(4-methylphenyl)phosphino]-(5aR,8aR,14aR)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene](/img/structure/B8138262.png)




